Nebivolol vs. Bisoprolol: Quantifying True β1-Selectivity in Human Myocardium
Despite being marketed as β1-selective, nebivolol demonstrates significantly lower β1-selectivity compared to bisoprolol in human myocardial tissue [1]. This finding is crucial because it re-frames the mechanistic basis for nebivolol's clinical effects, which are not primarily driven by β1-selectivity [1].
| Evidence Dimension | β1-selectivity (fold difference) |
|---|---|
| Target Compound Data | 3-4 fold β1-selectivity |
| Comparator Or Baseline | Bisoprolol: 16-20 fold β1-selectivity |
| Quantified Difference | Bisoprolol exhibits approximately 5-fold greater β1-selectivity than nebivolol. |
| Conditions | Radioligand binding studies using [125I]-Iodocyanopindolol on membrane preparations from human failing and nonfailing ventricular myocardium. |
Why This Matters
This data is essential for selecting the appropriate research tool: investigators should choose nebivolol for its NO-mediated effects and bisoprolol for studies requiring high β1-selectivity.
- [1] Maack C, Cremers B, Flesch M, et al. Characterization of beta(1)-selectivity, adrenoceptor-G(s)-protein interaction and inverse agonism of nebivolol in human myocardium. Br J Pharmacol. 2001;132(8):1817-1826. doi: 10.1038/sj.bjp.0703992. View Source
